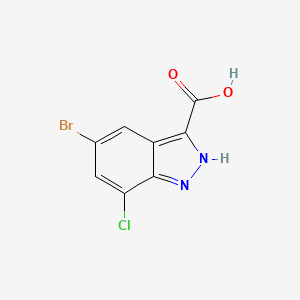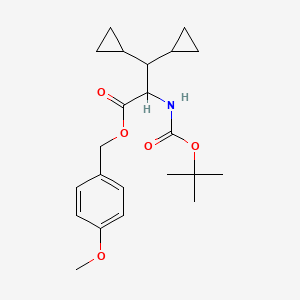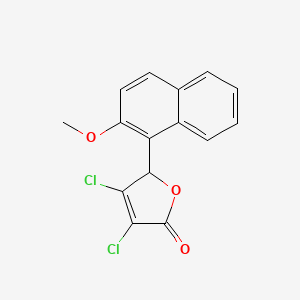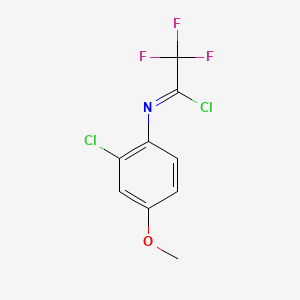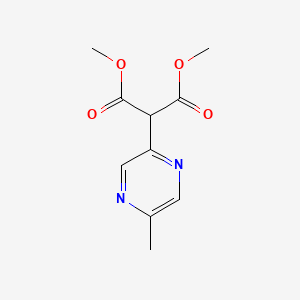
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of malonic acid and contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazine derivatives .
科学研究应用
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of dimethyl 2-(5-Methyl-2-pyrazinyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
相似化合物的比较
Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
2,5-Dimethylpyrazine: A pyrazine derivative with applications in the fragrance and pharmaceutical industries.
Diethyl malonate: Another ester of malonic acid, used in similar applications as dimethyl malonate
Uniqueness
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is unique due to its combination of a malonate ester and a pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
dimethyl 2-(5-methylpyrazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12-7(5-11-6)8(9(13)15-2)10(14)16-3/h4-5,8H,1-3H3 |
InChI 键 |
YIHDIGBJDRWEQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=N1)C(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
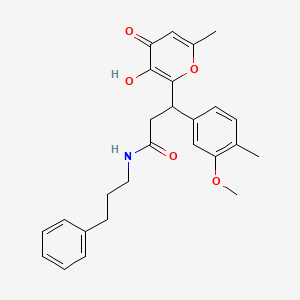
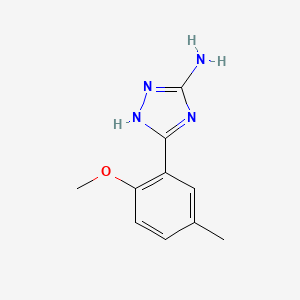
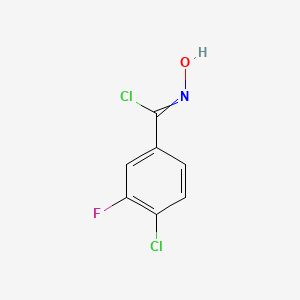
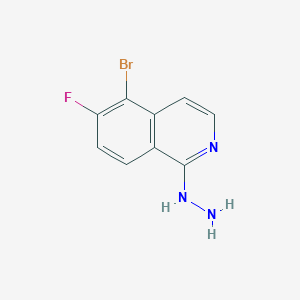
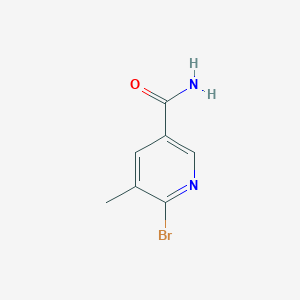
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
